![molecular formula C16H20N2O2S B2374030 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 331430-18-3](/img/structure/B2374030.png)
4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
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Description
“4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C16H20N2O2S and a molecular weight of 304.41 . It is also known by the synonym "Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(6-methyl-2-pyridinyl)-" .
Molecular Structure Analysis
The molecular structure of “4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide” consists of a benzenesulfonamide core with a tert-butyl group at the 4-position and a 6-methylpyridin-2-yl group attached to the nitrogen of the sulfonamide .Physical And Chemical Properties Analysis
The predicted boiling point of “4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide” is 432.6±55.0 °C and its predicted density is 1.194±0.06 g/cm3 . The pKa value, a measure of the acidity of the hydrogen atoms in the molecule, is predicted to be 8.43±0.19 .Scientific Research Applications
- 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is employed for the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . Enol triflates are versatile intermediates in organic synthesis, facilitating the formation of carbon-carbon bonds.
- As a base, this compound participates in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives . These cyclizations are valuable for constructing complex molecular frameworks.
- 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is involved in amide synthesis. When combined with O-acylurea, it forms an activated ester, which stabilizes the approach of the amine group via hydrogen bonding. This enhanced reactivity leads to higher yields of amide products .
- Researchers utilize this compound in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives . These derivatives have diverse applications, including materials science and organic electronics.
Enol Triflate Generation
Catalysis and Cyclization
Amide Synthesis
Silanaphthalene Derivatives
properties
IUPAC Name |
4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12-6-5-7-15(17-12)18-21(19,20)14-10-8-13(9-11-14)16(2,3)4/h5-11H,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOVFIUNCUSRCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332930 |
Source
|
Record name | 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644429 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
331430-18-3 |
Source
|
Record name | 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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